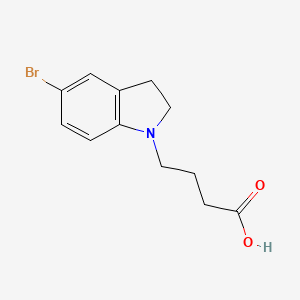
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid
Vue d'ensemble
Description
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid, also known as BR-DIBA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been shown to enhance LTP by increasing the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity. In cancer research, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been found to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been shown to enhance LTP, improve spatial learning and memory, and increase the density of dendritic spines in the hippocampus. In cancer research, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in vivo. In drug discovery, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been used as a starting point for the development of novel drugs targeting specific biological pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid is its potential to modulate specific biological pathways, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid is its low yield in the synthesis process, which can make it challenging to obtain sufficient quantities for experiments. Additionally, the mechanism of action of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research and development of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the further investigation of the mechanism of action of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid, which could lead to the discovery of new biological pathways and potential drug targets. Additionally, the development of novel drugs based on the structure of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid could have significant implications for the treatment of various diseases.
Applications De Recherche Scientifique
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been found to have potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a crucial process for learning and memory. In cancer research, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In drug discovery, 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid has been used as a starting point for the development of novel drugs targeting specific biological pathways.
Propriétés
IUPAC Name |
4-(5-bromo-2,3-dihydroindol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHZZDIQHZJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)
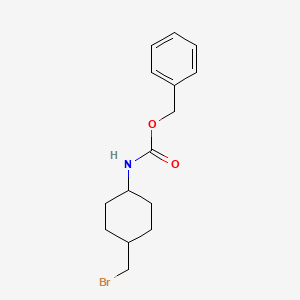




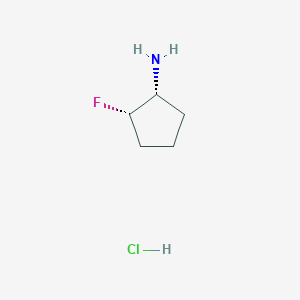
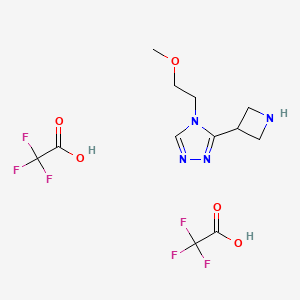

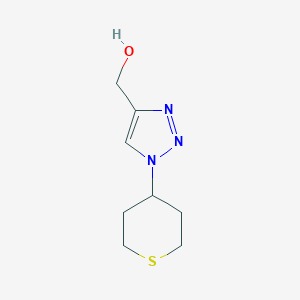
![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)
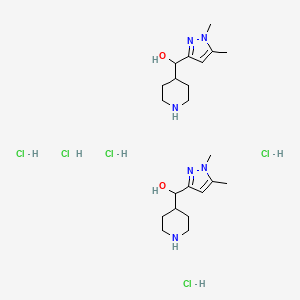
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)